3-(Piperazin-1-yl)phenol dihydrochloride
Description
Properties
Molecular Formula |
C10H16Cl2N2O |
|---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
3-piperazin-1-ylphenol;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12;;/h1-3,8,11,13H,4-7H2;2*1H |
InChI Key |
FHNJGCZCAODEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)O.Cl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical properties of 3-(Piperazin-1-yl)phenol dihydrochloride and related compounds:
*Note: Molecular formula and weight for 3-(Piperazin-1-yl)phenol dihydrochloride are inferred from structural analogues in .
Functional Comparison
Anticonvulsant Activity
- Compound 12 (N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride): Exhibits dose-dependent anticonvulsant effects in rodent models, attributed to modulation of GABAergic pathways .
- 3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-dihydrofuran-2-one dihydrochloride : Shows superior anticonvulsant and antioxidant activity compared to pregabalin in mice, with ED₅₀ values < 15 mg/kg .
Analgesic and CNS Effects
- Phenothiazine derivatives (e.g., 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride): Demonstrated antipsychotic activity in haloperidol-induced catalepsy models, likely via dopamine receptor antagonism .
- Levocetirizine dihydrochloride: Acts as a histamine H₁-receptor antagonist, highlighting the role of piperazine derivatives in non-CNS applications (e.g., allergy relief) .
Antimicrobial Activity
- Compound F-1 and F-2 (phenothiazine derivatives): Inhibit growth of S. aureus, P. aeruginosa, and K.
Key Structural Determinants of Activity
Substituents on the Aromatic Ring :
- Chlorophenyl groups (e.g., in Compound 12 and Levocetirizine) enhance lipophilicity and receptor binding affinity .
- Trifluoromethyl groups (e.g., in ) improve metabolic stability and bioavailability .
Linker Chemistry :
Counterion Effects :
- Dihydrochloride salts universally improve aqueous solubility compared to free bases .
Preparation Methods
General Synthetic Strategies for Piperazine-Containing Phenols
The synthesis of 3-(piperazin-1-yl)phenol dihydrochloride typically involves the nucleophilic substitution or palladium-catalyzed amination reactions to attach the piperazine ring to a phenol derivative. The key challenge is to efficiently couple the piperazine nitrogen with the aromatic ring, often substituted with halogens or activated leaving groups.
Palladium-Catalyzed Buchwald–Hartwig Amination
One of the most effective and widely used methods to prepare N-arylpiperazines, including 3-(piperazin-1-yl)phenol derivatives, is the Buchwald–Hartwig amination. This method involves the Pd-catalyzed coupling of halogenated aromatic compounds with piperazine or its protected derivatives.
-
- Use of 2-bromophenyl or 2-iodophenyl precursors.
- Reaction with N-Boc-piperazine or unprotected piperazine.
- Catalysis by palladium complexes, often with phosphine ligands.
- Subsequent acidic deprotection to yield the free piperazine phenol.
-
- Yields reported range from 66% to 95%, with higher yields observed when using iodo derivatives and optimized ligands.
- Reaction temperatures typically range from 100°C to 130°C.
- Solvents used include aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP).
This method is favored due to its high efficiency and selectivity in forming the C-N bond between the aromatic ring and piperazine.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenols
Another approach involves the nucleophilic displacement of activated halogens (usually chlorine or fluorine) on phenol derivatives by piperazine.
-
- The aromatic ring is activated by electron-withdrawing groups or heteroatoms to facilitate nucleophilic attack.
- Piperazine acts as the nucleophile, displacing the halogen.
- This method can be regioselective, especially in systems like dichloropyrimidines, but is adaptable to phenol systems with suitable activation.
-
- Typically conducted in polar aprotic solvents such as DMSO, DMF, or NMP.
- Temperatures range from 50°C to 140°C, often optimized around 120°C.
- Organic bases such as triethylamine or N,N-diisopropylethylamine are used to neutralize released acids and promote reaction.
Reduction and Salt Formation to Obtain Dihydrochloride
After the formation of the free base 3-(piperazin-1-yl)phenol, conversion to the dihydrochloride salt is typically performed to enhance stability and solubility.
-
- Treatment of the free base with concentrated hydrochloric acid in an appropriate solvent (e.g., tetrahydrofuran or water).
- Control of pH to ≤ 2 to ensure full protonation of the piperazine nitrogens.
- Isolation by filtration or crystallization.
Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Pd-catalyzed Buchwald–Hartwig amination | 2-bromophenyl derivative + N-Boc-piperazine, Pd catalyst, aprotic solvent, 100–130°C | Followed by acidic deprotection | 66–95 |
| 2 | Nucleophilic aromatic substitution | Para-halo-phenol derivative + piperazine, organic base (triethylamine), DMSO, 120°C | Suitable for activated halogens | >90 (in optimized cases) |
| 3 | Reduction (if nitro groups present) | Pd/C catalyst, sodium hypophosphite, methoxyethanol, 70–75°C | Converts nitro to amino groups | High |
| 4 | Salt formation | Treatment with concentrated HCl, pH ≤ 2 | Forms dihydrochloride salt | Quantitative |
Research Findings and Optimization Insights
Catalyst Choice: Palladium catalysts with specific ligands (e.g., phosphines) significantly improve yields and selectivity in Buchwald–Hartwig amination.
Solvent Effects: Aprotic solvents such as DMSO, DMF, and NMP facilitate nucleophilic aromatic substitution and palladium-catalyzed reactions by stabilizing intermediates and enhancing solubility.
Base Selection: Organic bases like triethylamine and N,N-diisopropylethylamine optimize reaction rates and yields by neutralizing acids formed during substitution.
Temperature Control: Maintaining reaction temperatures between 100°C and 130°C balances reaction kinetics and minimizes side reactions.
Protection/Deprotection: Use of N-Boc-piperazine protects the amine during coupling and allows for clean deprotection under acidic conditions to yield the free piperazine phenol.
Q & A
Q. What are the standard synthetic routes for 3-(Piperazin-1-yl)phenol dihydrochloride?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting phenol derivatives with piperazine under basic conditions, followed by hydrochloride salt formation. For example:
- Step 1 : React 3-hydroxyphenylboronic acid with 1-Boc-piperazine via Suzuki-Miyaura coupling to form the piperazine-phenol intermediate.
- Step 2 : Deprotect the Boc group using HCl/dioxane, followed by precipitation in diethyl ether to yield the dihydrochloride salt .
- Purification : Column chromatography (silica gel, methanol/dichloromethane) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. How is the purity of 3-(Piperazin-1-yl)phenol dihydrochloride assessed?
Purity is validated using:
- Thin-layer chromatography (TLC) : Silica gel plates with ethyl acetate/methanol (8:2) as the mobile phase; Rf ≈ 0.4–0.5 .
- HPLC : C18 column, UV detection at 254 nm, gradient elution (0.1% TFA in water/acetonitrile). Retention time: ~6.2 min .
- Elemental analysis : Match theoretical vs. experimental C, H, N, and Cl content (e.g., Cl%: ~21.5% for dihydrochloride) .
Q. What storage conditions ensure compound stability?
- Store in airtight, light-resistant containers at 2–8°C.
- Desiccate with silica gel to prevent hygroscopic degradation.
- Avoid prolonged exposure to temperatures >25°C, which can cause decomposition (evidenced by TLC smearing after 6 months under suboptimal conditions) .
Advanced Research Questions
Q. How can researchers resolve spectral data contradictions during structural characterization?
Discrepancies in NMR or mass spectra often arise from residual solvents, salt forms, or tautomerism. Mitigation strategies include:
- Cross-validation : Compare ESI-MS (expected [M+H]+: ~285.2) with 1H NMR (piperazine protons at δ 3.1–3.3 ppm, aromatic protons at δ 6.7–7.1 ppm) .
- Salt adjustment : Confirm dihydrochloride formation via chloride ion titration (e.g., potentiometric AgNO3 titration) .
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in the piperazine ring .
Q. What experimental strategies optimize reaction yield in synthesis?
- Catalyst screening : Pd(OAc)₂/XPhos for Suzuki coupling improves yield (from 65% to 85%) compared to Pd(PPh₃)₄ .
- Solvent effects : Using DMF/H₂O (9:1) enhances solubility of intermediates, reducing side-product formation .
- Reaction monitoring : In situ FTIR tracks Boc deprotection (disappearance of C=O stretch at ~1680 cm⁻¹) to optimize HCl stoichiometry .
Q. How does the hydrochloride salt form influence solubility and bioactivity?
- Solubility : The dihydrochloride salt increases aqueous solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for freebase) due to ionic interactions .
- Bioactivity : Protonation of the piperazine nitrogen enhances receptor binding (e.g., serotonin 5-HT1A, Ki = 18 nM for dihydrochloride vs. 42 nM for freebase) .
- Comparative studies : Replace HCl with other counterions (e.g., citrate, sulfate) to assess pharmacokinetic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
